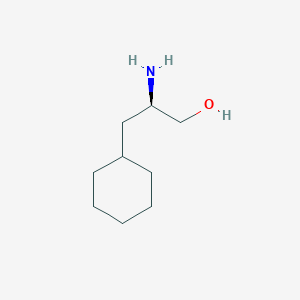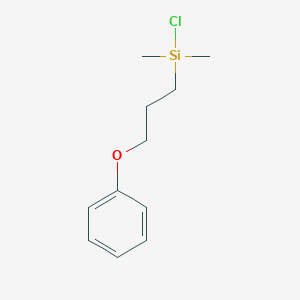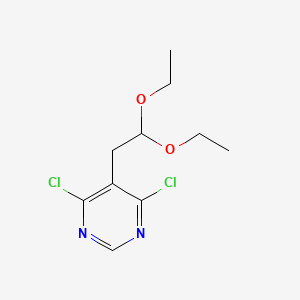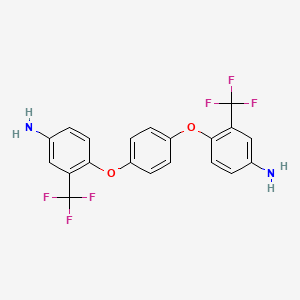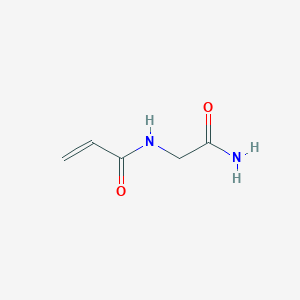
tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate
概要
説明
“tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is a solid substance and its molecular weight is 287.16 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate” can be represented by the SMILES stringCOc1cc(Br)cnc1CNC(=O)OC(C)(C)C . This indicates that the molecule contains a bromomethyl group attached to a pyridin-2-yl ring, which is further connected to a carbamate group with a tert-butyl moiety . Physical And Chemical Properties Analysis
“tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate” is a solid substance . It should be stored in a dark place, under inert atmosphere, at room temperature .科学的研究の応用
Crystal Structure Analysis : The structure of compounds related to tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate has been analyzed in various studies. For instance, one study focused on the crystal structure of a related compound, highlighting the presence of intramolecular hydrogen bonds and the absolute configurations of atoms in the compound (Weber et al., 1995).
Hydrogen Bond Analysis : Another research explored the crystallization of a tert-butyl carbamate derivative, emphasizing the orientation of the carbamate and amide and their impact on the molecule's electric dipole moment (Baillargeon et al., 2014).
Reductive Cleavage Studies : The reductive cleavage of aromatic carboxamides, including tert-butyl acylcarbamates, has been examined. This study found that these compounds undergo regiospecific cleavage under mild reductive conditions, offering a potential pathway for the synthesis of protected (benzyl)amine (Ragnarsson et al., 2001).
Synthesis and Application in Organic Chemistry : The synthesis and structural analysis of various derivatives, including tert-butyl carbamate derivatives, have been a subject of study. These compounds play a crucial role in organic synthesis and have been used in the preparation of complex organic molecules (Padwa et al., 2003).
Photoredox Catalysis : A recent study reported a photoredox-catalyzed amination of certain compounds using tert-butyl carbamate derivatives. This process allows for the synthesis of diverse amino pyrimidines, demonstrating the versatility of these compounds in photoredox catalysis (Wang et al., 2022).
Green Chemistry Applications : The use of pyridine derivatives, including tert-butyl carbamate derivatives, has been explored in green chemistry. One study developed an iodine–pyridine–tert-butylhydroperoxide system for the oxidation of benzylic methylenes and primary amines under environmentally benign conditions (Zhang et al., 2009).
Catalytic Cyclopropanations : Ruthenium complexes containing tert-butyl carbamate derivatives have been investigated for their use in asymmetric catalytic cyclopropanations. These studies contribute to the understanding of carbene complexes and their applications in organic synthesis (Park et al., 1996).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGHFXEMZZLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629907 | |
| Record name | tert-Butyl [5-(bromomethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate | |
CAS RN |
304873-96-9 | |
| Record name | tert-Butyl [5-(bromomethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

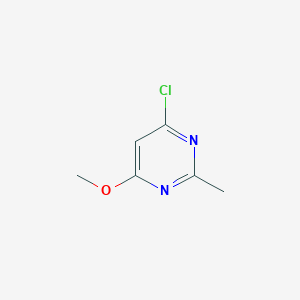
![7-Methyl-1,3-dihydroimidazo[4,5-B]pyridin-2-one](/img/structure/B1592326.png)


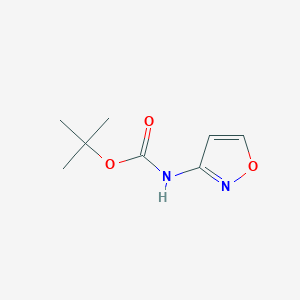

![Ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B1592335.png)
